

# LINC00899: A Technical Guide to its Discovery and Initial Characterization

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## Abstract

Long non-coding RNAs (lncRNAs) have emerged as critical regulators in a myriad of biological processes and are increasingly implicated in the pathogenesis of human diseases, including cancer. This technical guide provides a comprehensive overview of the discovery and initial characterization of LINC00899, a recently identified lncRNA with multifaceted roles in cellular function and disease. We delve into its expression profile across various tissues and cancer types, its molecular mechanisms of action, and its impact on key signaling pathways. This document synthesizes quantitative data from seminal studies, presents detailed experimental protocols for its investigation, and visualizes its functional interactions through signaling pathway and workflow diagrams.

## Discovery and Initial Identification

LINC00899, located on chromosome 22q13.31, was first cataloged in large-scale transcriptomic projects and is annotated in genomic databases such as GENCODE.<sup>[1][2]</sup> However, its initial functional characterization as a regulator of cellular processes came to the forefront through a high-content RNA interference (RNAi) screen designed to identify lncRNAs involved in cell division.<sup>[3][4]</sup> This unbiased screening approach identified LINC00899 as a potent regulator of mitosis.<sup>[3][4]</sup>

Subsequent studies have independently identified LINC00899 as a dysregulated transcript in various cancer types through analyses of patient cohorts and publicly available datasets such as The Cancer Genome Atlas (TCGA).[5] These initial findings spurred further investigation into its molecular functions and its potential as a biomarker and therapeutic target.

## Expression Profile of LINC00899

The expression of LINC00899 is highly tissue-specific and is frequently dysregulated in pathological conditions. A summary of its expression in various cancers and other conditions is presented below.

### Table 1: LINC00899 Expression in Human Cancers

Cancer Type	Expression Status	Cell Lines Studied	Finding	Citation
Breast Cancer	Downregulated	BT549, T47D, MCF-7, SKBR3, MDA-MB-231	Significantly decreased in cancer tissues and most cell lines compared to normal breast tissue and MCF-10A cells.	[6][7]
Spinal Ependymoma	Upregulated	N/A (Tissue Samples)	Significantly increased in spinal ependymoma tissues compared to normal spinal cord tissues.	[5]
Acute Myeloid Leukemia (AML)	Upregulated	N/A (Patient Serum)	Higher serum levels in AML patients compared to healthy controls.	[8]
Cervical Cancer	Downregulated	N/A		[1]

**Table 2: LINC00899 Expression in Other Biological Processes**

Biological Process	Expression Status	Cell/Tissue Type	Finding	Citation
Osteogenic Differentiation	Upregulated	Human Bone Marrow Stromal Cells (hBMSCs)	Expression increases during osteogenic differentiation.	

## Molecular Mechanisms and Cellular Functions

LINC00899 exerts its biological functions through diverse molecular mechanisms, primarily acting as a competing endogenous RNA (ceRNA) and by regulating protein activity and gene expression.

### Competing Endogenous RNA (ceRNA) Activity

LINC00899 functions as a molecular sponge for several microRNAs (miRNAs), thereby derepressing the expression of their target genes.

- In Breast Cancer: LINC00899 sponges miR-425, leading to the upregulation of its target, DICER1, a key enzyme in miRNA biogenesis. This interaction suppresses breast cancer cell proliferation and invasion.[\[6\]](#)
- In Osteoporosis: LINC00899 directly binds to and inhibits miR-374a, resulting in increased expression of RUNX2, a master regulator of osteogenic differentiation.
- In Cervical Cancer: LINC00899 sponges miR-944 to regulate the expression of ESR1.[\[1\]](#)

### Table 3: Validated miRNA Interactions with LINC00899

Interacting miRNA	Cancer/Disease Context	Downstream Target	Functional Outcome	Citation
miR-425	Breast Cancer	DICER1	Suppression of proliferation and invasion	[6]
miR-374a	Osteoporosis	RUNX2	Promotion of osteogenic differentiation	
miR-944	Cervical Cancer	ESR1	Regulation of cell proliferation, migration, and invasion	[1]
miR-744-3p	Acute Myeloid Leukemia	YY1	Promotion of cell proliferation and inhibition of apoptosis	

## Regulation of Protein Function and Signaling Pathways

LINC00899 also modulates cellular signaling by interacting with and influencing the activity of key proteins.

- Regulation of Mitosis via TPPP/p25: Depletion of LINC00899 leads to the upregulation of the microtubule-binding protein TPPP/p25.[3][4] Increased TPPP/p25 levels alter microtubule dynamics, resulting in a robust mitotic delay.[9][10][11][12] LINC00899 suppresses TPPP/p25 transcription through a cis-acting mechanism by binding to its genomic locus.[4]
- Modulation of the FoxO Signaling Pathway: In spinal ependymoma, LINC00899 promotes oncogenic properties by repressing the tumor suppressor Retinoblastoma-like protein 2 (RBL2).[5] This repression leads to the modulation of the Forkhead box O (FoxO) signaling pathway, affecting the expression of downstream targets like p21, p27, and Bax, thereby reducing apoptosis and promoting cell proliferation, migration, and invasion.[5]

## Signaling Pathways and Experimental Workflows

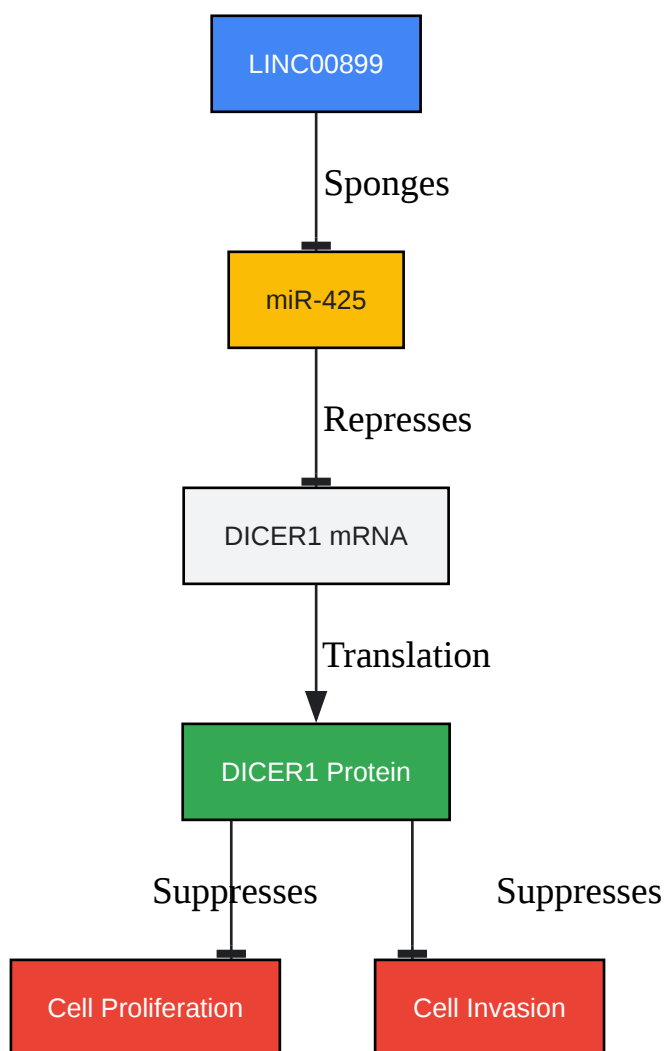
## LINC00899 in Mitotic Regulation



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Caption: LINC00899 regulates mitotic progression by repressing TPPP/p25 transcription.

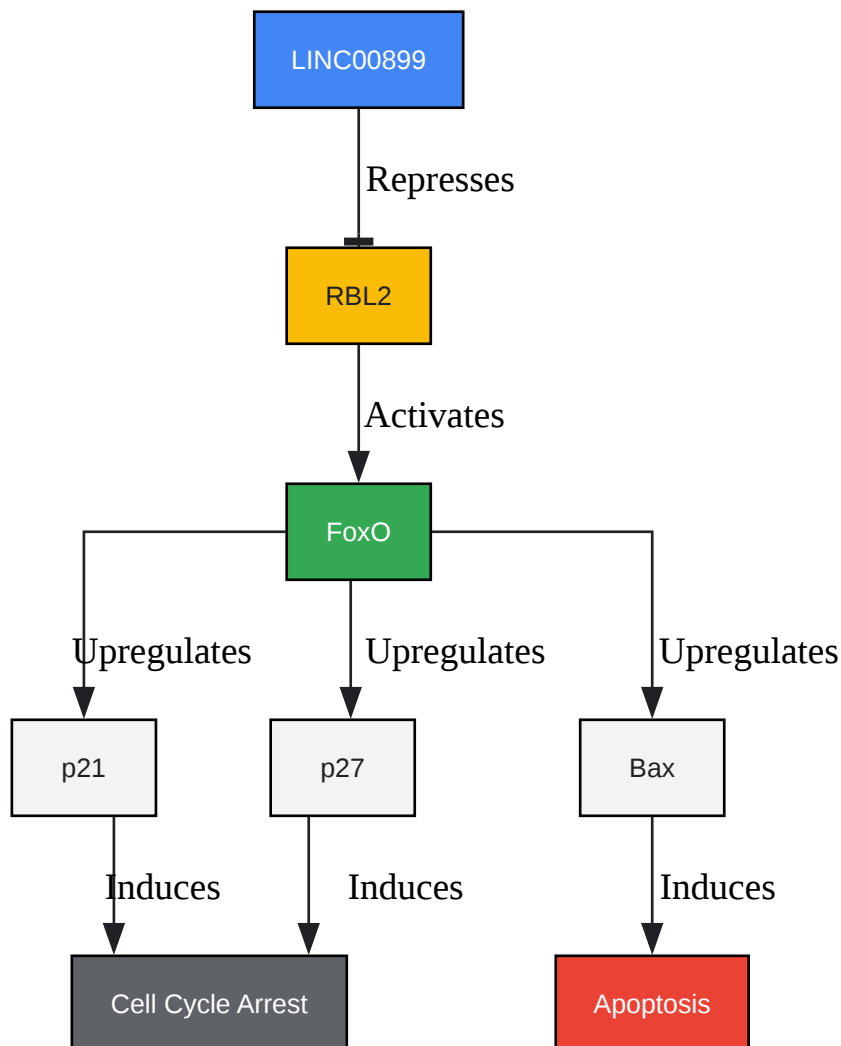
## LINC00899 as a ceRNA in Breast Cancer



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Caption: LINC00899 acts as a ceRNA for miR-425 in breast cancer.

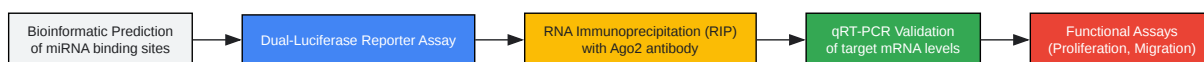
## LINC00899 in the FoxO Signaling Pathway



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Caption: LINC00899 modulates the RBL2-dependent FoxO signaling pathway.

## Experimental Workflow for ceRNA Validation



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Caption: A typical experimental workflow for validating a LINC00899-mediated ceRNA network.

## Experimental Protocols

### Quantitative Real-Time PCR (qRT-PCR) for LINC00899 and miRNA Expression

Objective: To quantify the relative expression levels of LINC00899 and its target miRNAs in cells or tissues.

#### Materials:

- TRIzol reagent (or similar RNA extraction kit)
- Reverse Transcription Kit (e.g., PrimeScript™ RT Reagent Kit)
- SYBR Green Master Mix
- qRT-PCR instrument
- Nuclease-free water
- Specific primers for LINC00899, target miRNA, and internal controls (e.g., GAPDH for lncRNA, U6 for miRNA)

#### Protocol:

- RNA Extraction: Isolate total RNA from cell pellets or tissue samples using TRIzol reagent according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
- Reverse Transcription:
  - For LINC00899 and GAPDH: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
  - For miRNA and U6: Use a specific miRNA reverse transcription kit with stem-loop primers for the target miRNA and U6.
- qRT-PCR:



- Prepare the reaction mixture containing SYBR Green Master Mix, forward and reverse primers (10  $\mu$ M each), cDNA template, and nuclease-free water.
- Perform the qRT-PCR using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
- Analyze the data using the  $2^{-\Delta\Delta C_t}$  method to calculate the relative expression levels. Normalize LINC00899 expression to GAPDH and miRNA expression to U6.

## Western Blotting for Downstream Target Proteins

Objective: To detect the protein levels of downstream targets of LINC00899-mediated pathways (e.g., DICER1, RBL2, FoxO).

Materials:

- RIPA lysis buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (specific to the target protein and a loading control like GAPDH or  $\beta$ -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

- Protein Quantification: Determine the protein concentration using a BCA assay.
- SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in loading buffer. Separate the proteins on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
- Antibody Incubation:
  - Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.
  - Wash the membrane three times with TBST for 10 minutes each.
  - Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
  - Wash the membrane three times with TBST for 10 minutes each.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

## Dual-Luciferase Reporter Assay for miRNA Sponging

Objective: To validate the direct binding of LINC00899 to a specific miRNA.

Materials:

- Dual-luciferase reporter vector (e.g., psiCHECK-2)
- Wild-type (WT) and mutant (MUT) LINC00899 sequences containing the predicted miRNA binding site
- miRNA mimics and negative control (NC) mimics
- Lipofectamine 2000 or similar transfection reagent

- Dual-Glo Luciferase Assay System
- Luminometer

Protocol:

- **Vector Construction:** Clone the WT and MUT LINC00899 sequences downstream of the luciferase reporter gene in the vector. The MUT sequence should have mutations in the seed region of the miRNA binding site.
- **Cell Transfection:** Co-transfect cells (e.g., HEK293T) with the reporter plasmid (WT or MUT) and the miRNA mimic or NC mimic using a transfection reagent.
- **Luciferase Assay:** After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in cells co-transfected with the WT LINC00899 vector and the miRNA mimic compared to the controls indicates direct binding.

## Cell Migration and Invasion Assays

**Objective:** To assess the effect of LINC00899 on the migratory and invasive capabilities of cancer cells.

**Materials:**

- Transwell inserts (8  $\mu$ m pore size)
- Matrigel (for invasion assay)
- Serum-free medium and medium with 10% FBS
- Crystal violet stain
- Cotton swabs
- Microscope

**Protocol:**

- **Cell Preparation:** Culture cells to be transfected with LINC00899 overexpression or knockdown vectors. After 24 hours, serum-starve the cells for 12-24 hours.
- **Assay Setup:**
  - **Migration:** Place serum-free medium in the upper chamber of the Transwell insert and medium with 10% FBS (as a chemoattractant) in the lower chamber.
  - **Invasion:** Coat the upper chamber of the Transwell insert with diluted Matrigel and allow it to solidify. Then proceed as for the migration assay.
- **Cell Seeding:** Resuspend the serum-starved cells in serum-free medium and seed them into the upper chamber.
- **Incubation:** Incubate the plates for 24-48 hours at 37°C.
- **Staining and Counting:**
  - Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
  - Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
  - Count the stained cells in several random fields under a microscope.

## Conclusion and Future Directions

The discovery and initial characterization of LINC00899 have unveiled its significant roles in fundamental cellular processes and its dysregulation in various diseases, particularly cancer. Its function as a ceRNA and its involvement in critical signaling pathways such as the FoxO and mitotic regulatory pathways highlight its potential as a valuable biomarker for diagnosis and prognosis, as well as a promising target for therapeutic intervention.

Future research should focus on further elucidating the complex regulatory networks involving LINC00899, including the identification of its full spectrum of interacting proteins and RNA

molecules. In vivo studies using animal models are crucial to validate its role in tumorigenesis and other diseases. Furthermore, the development of targeted therapies aimed at modulating LINC00899 expression or function holds promise for novel treatment strategies. A deeper understanding of the molecular mechanisms governing LINC00899 will undoubtedly pave the way for its translation into clinical applications.

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